2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, amino, cyano, and acetamide functional groups, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.
Amidation: The nitrated and halogenated intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine under appropriate conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide: shares similarities with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chloro and fluoro substituents, in particular, contribute to its unique chemical behavior compared to other acetamide derivatives.
Properties
IUPAC Name |
2-(4-chloro-2-fluoroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O/c1-9(2)14(3,8-17)19-13(20)7-18-12-5-4-10(15)6-11(12)16/h4-6,9,18H,7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZBADGWMBUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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